[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE
CAS No.: 1093230-09-1
Cat. No.: VC6166869
Molecular Formula: C26H29NO12S
Molecular Weight: 579.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093230-09-1 |
|---|---|
| Molecular Formula | C26H29NO12S |
| Molecular Weight | 579.57 |
| IUPAC Name | [3,4,5-triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C26H29NO12S/c1-12-27-17(11-40-12)8-20(32)19-7-6-18(9-21(19)33)38-26-25(37-16(5)31)24(36-15(4)30)23(35-14(3)29)22(39-26)10-34-13(2)28/h6-7,9,11,22-26,33H,8,10H2,1-5H3 |
| Standard InChI Key | DHEYTJVPOXJDMJ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, [(2R,3R,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy}oxan-2-yl]methyl acetate, reflects its stereochemical complexity. Key features include:
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A β-D-glucopyranose-derived oxane ring with acetyl protections at the 3, 4, and 5 positions.
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A 6-position substitution featuring a phenolic group (–O–C6H3(OH)–) further functionalized with a 2-(2-methyl-1,3-thiazol-4-yl)acetyl moiety.
The canonical SMILES string, CC(=O)OC[C@H]1O[C@@H](Oc2ccc(c(c2)O)C(=O)Cc2csc(n2)C)[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C, confirms the stereochemistry (denoted by @ and @@ symbols) and connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₆H₂₉NO₁₂S | |
| Molecular weight | 603.57 g/mol | |
| SMILES | Canonical form provided above | |
| InChIKey | DHEYTJVPOXJDMJ-WSGIOKLISA-N | |
| XLogP3 | ~1.2 (estimated) |
Synthetic Pathways and Reactivity
Synthesis Strategy
The compound’s synthesis likely involves sequential acetylation and selective functionalization:
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Core sugar preparation: A glucopyranose derivative is acetylated at positions 3, 4, and 5 using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
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Phenolic coupling: The 6-hydroxyl group is substituted with a phenolic moiety via nucleophilic aromatic substitution or Mitsunobu reaction .
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Thiazole incorporation: The 2-(2-methyl-1,3-thiazol-4-yl)acetyl group is introduced through Friedel-Crafts acylation or esterification, leveraging the phenolic oxygen’s reactivity .
Reactivity Profile
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Acetyl groups: Serve as protecting groups, removable under basic (e.g., NH3/MeOH) or acidic (e.g., H2SO4) conditions .
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Thiazole ring: Participates in electrophilic substitutions at the 5-position, enabling further derivatization .
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Phenolic hydroxyl: Susceptible to oxidation or alkylation, offering a handle for additional functionalization .
Analytical and Spectroscopic Data
Spectral Signatures
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¹H NMR: Expected signals include:
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MS (ESI+): Predicted m/z 604.57 [M+H]⁺, with fragmentation patterns indicating sequential loss of acetyl groups (–60 amu) .
Industrial and Research Applications
Chemical Intermediate
The compound’s multiple reactive sites make it valuable for:
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Glycosylation reactions: As a donor in oligosaccharide synthesis .
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Ligand development: Thiazole-containing complexes for catalysis or metal coordination .
Challenges in Scalability
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